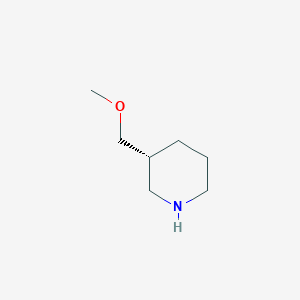

(3R)-3-(methoxymethyl)piperidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H15NO |

|---|---|

Molecular Weight |

129.20 g/mol |

IUPAC Name |

(3R)-3-(methoxymethyl)piperidine |

InChI |

InChI=1S/C7H15NO/c1-9-6-7-3-2-4-8-5-7/h7-8H,2-6H2,1H3/t7-/m1/s1 |

InChI Key |

ZVNNEPYIBDITIW-SSDOTTSWSA-N |

Isomeric SMILES |

COC[C@@H]1CCCNC1 |

Canonical SMILES |

COCC1CCCNC1 |

Origin of Product |

United States |

Synthetic Methodologies for 3r 3 Methoxymethyl Piperidine and Analogous Chiral Piperidines

Strategies for Asymmetric Synthesis of Piperidine (B6355638) Cores

The creation of the chiral piperidine nucleus is the cornerstone of synthesizing complex molecules like (3R)-3-(methoxymethyl)piperidine. The primary challenge lies in the precise control of stereochemistry during the formation of the six-membered ring. Modern synthetic chemistry has produced a diverse toolkit of methodologies to address this challenge, enabling the construction of polysubstituted piperidines with high levels of enantiomeric and diastereomeric purity.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. youtube.com After the desired chiral center is created, the auxiliary is removed and can often be recovered for reuse. This strategy is known for its reliability and predictability. researchgate.net

Oppolzer's camphor (B46023) sultam, a chiral auxiliary derived from the naturally occurring and inexpensive camphor, is highly effective in controlling stereochemistry in various transformations due to the rigid bicyclic structure that effectively blocks one face of the reactive molecule. iupac.orgwikipedia.org While direct synthesis of piperidines via this method is less common, camphor sultam is instrumental in the asymmetric synthesis of highly functionalized chiral pyrrolidines, which serve as valuable precursors that can be subsequently expanded to the piperidine ring system. researchgate.netmdpi.com

One powerful application is in stereocontrolled 1,3-dipolar cycloaddition reactions. For instance, the reaction of an azomethine ylide attached to the camphor sultam auxiliary with a dipolarophile proceeds with high diastereoselectivity. The sultam directs the approach of the dipolarophile, leading to the formation of a pyrrolidine (B122466) ring with predictable stereochemistry. researchgate.net The synthetic utility is demonstrated in Ag(I)-catalyzed asymmetric coupling processes where Oppolzer's camphor sultam facilitates the reaction cascade and provides a reliable method for controlling the developing stereocenters. researchgate.net Once the chiral pyrrolidine is formed, the sultam auxiliary can be cleaved, and the resulting enantiomerically pure pyrrolidine can be elaborated into a piperidine derivative through ring expansion strategies.

| Chiral Auxiliary | Reaction Type | Key Feature | Typical Application | Reference |

|---|---|---|---|---|

| Camphor Sultam (Oppolzer's Auxiliary) | 1,3-Dipolar Cycloaddition | Rigid bicyclic structure provides effective steric shielding. | Asymmetric synthesis of highly substituted pyrrolidines as precursors to other heterocycles. | iupac.orgwikipedia.orgresearchgate.net |

The use of chiral hydrazines, particularly (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and its (R)-enantiomer (RAMP), represents one of the most versatile and reliable chiral auxiliary methods in asymmetric synthesis. researchgate.netorgsyn.org The SAMP/RAMP hydrazone methodology, developed by Corey and Enders, allows for the highly stereoselective α-alkylation of aldehydes and ketones. wikipedia.org

The general three-step process involves:

Hydrazone Formation: A carbonyl compound is condensed with SAMP or RAMP to form a chiral hydrazone. wikipedia.org

Asymmetric Alkylation: The hydrazone is deprotonated with a strong base like lithium diisopropylamide (LDA) to form a rigid, chelated azaenolate. The chelation involving the lithium cation and the methoxy (B1213986) group of the auxiliary directs the subsequent alkylation to occur from the less hindered face, thereby creating a new stereocenter with high diastereoselectivity. wikipedia.orgmit.edu

Auxiliary Cleavage: The alkylated hydrazone is cleaved, typically via ozonolysis or hydrolysis, to release the α-substituted chiral carbonyl compound and recover the auxiliary. wikipedia.org

This methodology has been successfully applied to the synthesis of 3-substituted piperidine alkaloids such as stenusine, demonstrating its utility in constructing the core of chiral piperidines. iupac.org The α-alkylation of aldehyde-SAMP/RAMP hydrazones provides an entry to enantiomerically enriched aldehydes, which can then be subjected to cyclization reactions to form the piperidine ring. iupac.orgresearchgate.net

| Method | Chiral Auxiliary | Key Intermediate | Stereocontrol Mechanism | Reference |

|---|---|---|---|---|

| Enders Hydrazone Alkylation | SAMP / RAMP | Chelated azaenolate | Li+ chelation directs electrophile approach. | wikipedia.orgmit.eduiupac.org |

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, avoiding the use of potentially toxic or expensive metals. These methods have emerged as powerful tools for the stereoselective synthesis of heterocyclic rings. nih.gov

The aza-Michael addition, or the addition of a nitrogen nucleophile to an electron-deficient alkene, is a powerful reaction for forming C-N bonds in the synthesis of piperidines. ntu.edu.sg Organocatalytic versions of this reaction, often embedded in domino or cascade sequences, allow for the construction of chiral tetrahydropyridine (B1245486) and piperidine cores with high enantioselectivity from simple acyclic precursors. ntu.edu.sgacs.org

One notable strategy involves a domino Michael addition/aminalization process. For example, aldehydes and trisubstituted nitroolefins can react in the presence of a chiral prolinol-derived catalyst to form polysubstituted piperidines with up to four contiguous stereocenters in a single step with excellent enantioselectivity. acs.org Similarly, a triple-domino Michael/aza-Henry/cyclization reaction catalyzed by a quinine-derived squaramide can convert 1,3-dicarbonyl compounds, β-nitroolefins, and aldimines into highly functionalized tetrahydropyridines. nih.gov These tetrahydropyridine intermediates are readily reduced to the corresponding chiral piperidines.

| Catalyst Type | Reaction Cascade | Product Intermediate | Stereoselectivity | Reference |

|---|---|---|---|---|

| Diphenylprolinol Ether | Michael/Aminalization | Polysubstituted Piperidine | Excellent ee | acs.org |

| Quinine-derived Squaramide | Michael/Aza-Henry/Cyclization | Tetrahydropyridine | Excellent ee, high dr | nih.gov |

| Hayashi Catalyst | Aza-Michael Addition | Piperidine | Good ee | ntu.edu.sg |

Transition metal catalysis provides highly efficient and selective pathways for the synthesis of chiral piperidines. In particular, the asymmetric hydrogenation of pyridine (B92270) derivatives and related N-heterocycles is one of the most direct methods for accessing the piperidine core. wikipedia.org Catalysts based on iridium (Ir), rhodium (Rh), and ruthenium (Ru) are prominent in this field. ajchem-b.com

A common strategy involves the hydrogenation of substituted pyridines. To overcome the high stability of the aromatic pyridine ring, substrates are often activated by N-alkylation to form pyridinium (B92312) salts. Iridium catalysts bearing chiral P,N-ligands, such as MeO-BoQPhos, have proven highly effective in the asymmetric hydrogenation of N-benzylpyridinium salts, yielding a variety of α-substituted piperidines with excellent enantioselectivity (up to 99.3:0.7 er). acs.orgoup.com

Rhodium catalysts have been employed in asymmetric reductive Heck reactions, where a pyridine ring is first partially reduced and activated, followed by a Rh-catalyzed carbometalation with a boronic acid to install a substituent at the 3-position of a tetrahydropyridine intermediate. snnu.edu.cn Subsequent reduction completes the synthesis of the 3-substituted piperidine. snnu.edu.cn

Furthermore, novel cyclization reactions enabled by metal catalysis offer alternative routes. An "interrupted pyridine hydrogenation" has been developed where the hydrogenation of an oxazolidinone-substituted pyridine over a heterogeneous catalyst is intercepted by an intramolecular nucleophilic attack, leading to the formation of enantioenriched δ-lactams, which are direct precursors to piperidones and piperidines. nih.govnih.gov

| Metal Catalyst | Ligand Type | Substrate | Reaction Type | Key Advantage | Reference |

|---|---|---|---|---|---|

| Iridium (Ir) | Chiral P,N-Ligands (e.g., MeO-BoQPhos) | N-Benzylpyridinium Salts | Asymmetric Hydrogenation | High enantioselectivity for α-substituted piperidines. | acs.org |

| Rhodium (Rh) | Chiral Diene | Dihydropyridines / Boronic Acids | Asymmetric Reductive Heck | Access to 3-substituted piperidines. | snnu.edu.cn |

| Heterogeneous (e.g., Pd/C, Pt/C) | Substrate-bound Chiral Auxiliary | Oxazolidinone-pyridines | Interrupted Hydrogenation/Cyclization | Forms δ-lactams with high stereocontrol. | wikipedia.orgnih.gov |

Metal-Catalyzed Asymmetric Hydrogenation and Cyclization Reactions

Rhodium(I)-Catalyzed Asymmetric Hydrogenation

Rhodium-catalyzed asymmetric hydrogenation represents a highly effective and atom-economical method for creating chiral centers. x-mol.com This approach is particularly useful for the synthesis of enantioenriched piperidines from prochiral unsaturated precursors like enamides or by the dearomatization of pyridine derivatives. x-mol.comresearchgate.net

One innovative strategy involves a rhodium-catalyzed reductive transamination of pyridinium salts. dicp.ac.cnliverpool.ac.uk This method utilizes a chiral primary amine in the presence of a hydrogen source, such as formic acid, to replace the nitrogen atom of the pyridine ring while simultaneously inducing chirality in the newly formed piperidine product. dicp.ac.cn The reaction proceeds with excellent diastereo- and enantio-selectivities and demonstrates broad functional group tolerance, making it suitable for producing highly valuable chiral piperidines, including fluorinated analogs. dicp.ac.cnliverpool.ac.uk

Another powerful application is the asymmetric hydrogenation of N-acylenamides attached to a piperidine core. For instance, N-(1-benzylpiperidin-3-yl)enamides can be hydrogenated using a rhodium catalyst with a chiral phosphine (B1218219) ligand to yield the corresponding 3-aminopiperidine derivatives with high yields and enantiomeric excesses, often enhanced further by crystallization. x-mol.com

A distinct but related approach is the Rh(I)-catalyzed asymmetric [2+2+2] cycloaddition. This method can construct complex piperidine scaffolds from acyclic precursors, such as linking an alkenyl isocyanate with alkynes, to form bicyclic vinylogous amides with high enantioselectivity. nih.gov Subsequent diastereoselective reduction and cleavage of a tether can yield polysubstituted piperidines. nih.gov

Table 1: Examples of Rhodium(I)-Catalyzed Asymmetric Synthesis of Chiral Piperidines

| Precursor Type | Catalyst System | Product Type | Yield | Stereoselectivity | Reference |

|---|---|---|---|---|---|

| Pyridinium Salt | [RhCp*Cl2]2 / Chiral Amine | Chiral Piperidines | High | Excellent dr/er | dicp.ac.cn |

| N-(piperidin-3-yl)enamide | Rh(I) / Chiral Ligand | 3-Aminopiperidines | up to 92% | up to 96% ee | x-mol.com |

Copper(I)-Catalyzed Radical Enantioselective Cyclization

Copper-catalyzed reactions have emerged as a powerful tool for constructing chiral piperidines, particularly through strategies involving radical intermediates. A notable method is the enantioselective δ C-H cyanation of acyclic amines, which provides access to chiral piperidines through a (5+1) synthetic disconnection. nih.gov

This process is initiated by a chiral copper(I) catalyst that facilitates the formation of an N-centered radical from an N-fluoro amide precursor. nih.gov This radical then undergoes a regioselective 1,5-hydrogen atom transfer (HAT) to generate a δ C-radical. nih.govmdpi.com The chiral copper catalyst intercepts this carbon-centered radical to forge a C-C bond enantioselectively, yielding a δ-amino nitrile. Subsequent reduction and cyclization of this intermediate produce the final enantioenriched piperidine. nih.gov This catalytic cycle showcases how a chiral catalyst can control the stereochemistry of a remote C-H functionalization by initiating and terminating a radical relay mechanism. nih.gov

Table 2: Copper(I)-Catalyzed Enantioselective δ C-H Cyanation for Piperidine Synthesis

| Key Features | Description | Reference |

|---|---|---|

| Strategy | Enantioselective δ C-H cyanation via a radical relay mechanism. | nih.gov |

| Catalyst | Chiral Copper(I) complex. | nih.gov |

| Mechanism | 1. N-radical formation. 2. 1,5-Hydrogen Atom Transfer (HAT). 3. Enantioselective C-C bond formation. | nih.govmdpi.com |

| Intermediate | Enantioenriched δ-amino nitrile. | nih.gov |

| Final Product | Chiral piperidines. | nih.gov |

Iron-Catalyzed Reductive Amination

Iron, as an earth-abundant and low-cost metal, offers a sustainable alternative to precious metal catalysts. Iron-catalyzed reductive amination has been successfully applied to the synthesis of cyclic amines, including piperidines. researchgate.net This one-pot reaction typically involves the condensation of a carbonyl compound (aldehyde or ketone) with an amine, followed by the reduction of the resulting imine or enamine intermediate.

A practical approach for piperidine synthesis involves the intramolecular reductive amination of ω-amino aldehydes or ketones. For example, an iron catalyst can effectively mediate the cyclization of carbonyl derivatives with ω-amino fatty acids to produce a range of piperidines in good to excellent yields. researchgate.net More broadly, iron catalysts have proven effective for the reductive amination of various ketones and aldehydes using ammonia (B1221849) to generate primary amines, showcasing the versatility of this chemistry. researchgate.netnih.gov These catalysts demonstrate high functional group tolerance, are often reusable, and can function under mild conditions. researchgate.netresearchgate.net

Biocatalytic Approaches for Enantioenrichment in Piperidine Synthesis

Biocatalysis provides highly selective and environmentally benign methods for producing chiral molecules. Enzymes can perform complex transformations with remarkable enantio- and regio-selectivity under mild conditions, making them ideal for the synthesis of valuable piperidine scaffolds. nih.gov

One advanced strategy is a chemo-enzymatic approach that achieves the asymmetric dearomatization of activated pyridines. nih.gov This method can involve a stereoselective one-pot cascade reaction using an amine oxidase and an ene imine reductase. This enzymatic cascade converts N-substituted tetrahydropyridine intermediates into stereo-defined 3- and 3,4-substituted piperidines with precise stereochemical control. nih.gov

Another innovative biocatalytic method combines enzymatic C-H oxidation with radical cross-coupling. chemistryviews.orgchemrxiv.org Enzymes such as proline hydroxylases can be engineered to site-selectively introduce hydroxyl groups onto piperidine rings. chemistryviews.org The resulting enantiopure hydroxypiperidine derivatives can then be used in modern cross-coupling reactions to build molecular complexity, streamlining the synthesis of medicinally relevant molecules. chemistryviews.orgchemrxiv.org Furthermore, enzymatic kinetic resolution, for instance using lipases for the hydrolysis of racemic piperidine esters, remains a classic and effective method for obtaining enantiomerically pure building blocks like 2-piperidineethanol. nih.gov

Intramolecular Cyclization Strategies

Intramolecular cyclization is a cornerstone of heterocyclic synthesis, providing a direct route to ring formation from an acyclic precursor. The stereochemical outcome of these reactions can often be controlled by the existing stereocenters in the substrate or by the use of chiral catalysts.

Radical-Mediated Cyclizations

Radical cyclizations offer a powerful method for forming C-C or C-N bonds under mild conditions, often with high levels of stereocontrol. nih.gov These reactions typically involve the generation of a radical which then adds to an unsaturated functional group within the same molecule. mdpi.com

A common strategy is the 6-exo cyclization, where a radical centered on a nitrogen or carbon atom attacks a double bond to form the six-membered piperidine ring. For example, the cyclization of stabilized radicals onto α,β-unsaturated esters can produce 2,4,5-trisubstituted piperidines, with the diastereomeric ratio influenced by the nature of the radical stabilizing group. nih.gov Similarly, the cyclization of 7-substituted-6-aza-8-bromooct-2-enoates is a viable route to disubstituted piperidines. organic-chemistry.org The initiation of these radicals can be achieved through various means, including the use of radical initiators like triethylborane (B153662) for the cyclization of 1,6-enynes or through photoredox catalysis. mdpi.com

Hydride Transfer Cyclizations

Hydride transfer reactions coupled with cyclization offer a redox-neutral pathway to piperidine derivatives. nih.gov In these cascades, an intramolecular hydride transfer is triggered, typically by an acid or a metal catalyst, leading to the formation of an iminium ion intermediate which then undergoes cyclization. nih.govresearchgate.net

One such method involves the intramolecular cyclization of amides bearing a tethered alkene group. nih.gov In the presence of an appropriate catalyst, a hydride is transferred from an α-amino sp3 carbon to an activated alkene, initiating a cyclization cascade to form the piperidine ring. nih.gov This approach has been used to efficiently generate piperidines with tertiary amino groups. Another example is the cycloisomerization of 1,7-ene-dienes, which proceeds via a hydride transfer/cyclization cascade to yield trans-divinylpiperidines. nih.gov These methods are valuable for creating polysubstituted piperidines from readily available linear precursors.

Carbenium Ion-Induced Cyclizations

Carbenium ion-induced cyclizations provide a robust method for constructing the piperidine ring. nih.govresearchgate.net These reactions involve generating a carbocationic intermediate which is then intramolecularly trapped by a nitrogen nucleophile to form the heterocyclic ring. nih.gov

A prominent strategy within this category is the Pictet-Spengler reaction, which can be triggered by N-acyliminium ions. rsc.orgqub.ac.uk N-acyliminium ions, which are more electrophilic and reactive than their corresponding iminium ions, are powerful intermediates for forming carbon-carbon bonds. qub.ac.ukarkat-usa.org They are typically generated in situ from precursors like hydroxy- or methoxy-lactams under acidic conditions. arkat-usa.orgnih.gov The subsequent intramolecular cyclization onto a tethered nucleophile, such as an electron-rich aromatic ring or an alkene, forges the piperidine skeleton. arkat-usa.org The stereochemical course of these cyclizations can be influenced by chiral auxiliaries or catalysts. usm.edu

Another approach involves the acid-mediated cyclization of unsaturated amines or amides. For instance, the treatment of homoallylic amines with an electrophile can induce a cyclization cascade to yield piperidine derivatives. organic-chemistry.orgresearchgate.net Saikia et al. demonstrated a ferric chloride-promoted cyclization of alkynes that serves a dual role as both a Lewis acid and a nucleophile, leading to E-selective formation of piperidines. nih.gov The stereoselectivity in these cyclizations is often dependent on the geometry of the transition state and the substitution pattern of the acyclic precursor. nih.govnih.gov

Installation of the Methoxymethyl Group

The methoxymethyl (MOM) group is a stable ether substituent critical to the structure of the target compound. Its introduction requires careful consideration of reagents and conditions to ensure compatibility with other functional groups and to preserve existing stereocenters.

In the context of chiral synthesis, the introduction of the methoxymethyl group is typically accomplished by treating a precursor alcohol with a methoxymethylating agent in the presence of a non-nucleophilic base. adichemistry.comwikipedia.org This reaction forms a methoxymethyl ether, which is stable under a variety of conditions, including a pH range of 4 to 12, and is inert to many oxidizing agents, reducing agents, and nucleophiles. adichemistry.com The selection of a hindered base, such as N,N-diisopropylethylamine (DIPEA), is crucial to prevent side reactions and ensure that the primary reaction is the desired O-alkylation. wikipedia.orgwikipedia.org The reaction is typically performed in an inert solvent like dichloromethane (B109758) at temperatures ranging from 0 °C to room temperature to control reactivity and selectivity. adichemistry.comwikipedia.org

The primary precursor for installing the methoxymethyl group is a molecule containing a hydroxyl group, which acts as the nucleophile. For the synthesis of this compound, this would typically be a chiral piperidine derivative with a hydroxymethyl group at the 3-position.

Table of Common Methoxymethylation Reagents and Conditions

| Reagent | Activating Agent/Base | Typical Conditions |

|---|---|---|

| Chloromethyl methyl ether (MOM-Cl) | N,N-Diisopropylethylamine (DIPEA) | Dichloromethane, 0 °C to room temp. |

| Dimethoxymethane (Methylal) | Phosphorus pentoxide (P₂O₅) | Chloroform, 25 °C |

| Dimethoxymethane (Methylal) | Trifluoromethanesulfuric acid (TfOH) | Dichloromethane |

Stereoselective Introduction of the (3R)-Configuration

Establishing the absolute stereochemistry at the C3 position is the most critical challenge in synthesizing this compound. This is achieved through either diastereoselective or enantioselective strategies. wikipedia.org

Diastereoselective methods create the desired stereocenter by taking advantage of existing chirality within the substrate or a temporarily attached chiral auxiliary. researchgate.netcdnsciencepub.comwikipedia.org A chiral auxiliary is a stereogenic unit that is incorporated into the starting material to direct the stereochemical outcome of a reaction, after which it is removed. wikipedia.orgwikipedia.org For example, phenylglycinol-derived oxazolopiperidone lactams serve as versatile building blocks that allow for the regio- and stereocontrolled introduction of substituents onto the piperidine ring. researchgate.net

Substrate-controlled methods rely on the inherent stereochemistry of a chiral starting material, often derived from the "chiral pool" of natural products like amino acids or carbohydrates, to guide the formation of new stereocenters. researchgate.net For instance, L-glutamic acid can be used as a starting point to synthesize enantiomerically pure 3-amino piperidine derivatives. niscpr.res.in Hydrogenation of substituted pyridines can also proceed with high diastereoselectivity, often favoring the formation of cis-substituted piperidines, which can sometimes be epimerized to the trans-isomers under basic conditions. rsc.org

Enantioselective synthesis, also known as asymmetric synthesis, creates a chiral center from a prochiral substrate using a chiral catalyst or reagent. wikipedia.org This approach is highly efficient as it avoids the stoichiometric use of a chiral auxiliary. wikipedia.orgnih.gov

Catalytic asymmetric hydrogenation of pyridine derivatives is a powerful method for accessing enantiomerically enriched piperidines. acs.org This often involves activating the pyridine ring, for example by forming N-iminopyridinium ylides, which can then be hydrogenated with high enantioselectivity using a chiral transition metal catalyst. acs.org Rhodium-catalyzed asymmetric carbometalation of dihydropyridines is another modern approach that provides 3-substituted tetrahydropyridines with excellent enantioselectivity, which can then be reduced to the corresponding piperidines. snnu.edu.cnacs.org

Organocatalysis, which uses small, chiral organic molecules to catalyze reactions, has also emerged as a key strategy. mdpi.com For instance, chiral phosphoric acids can catalyze the aza-Friedel-Crafts reaction of lactams with indoles to generate enantiomerically enriched products through a chiral ion pair mechanism. qub.ac.uk Similarly, a recently developed method utilizes a copper catalyst to mediate a radical-relay δ C-H cyanation of acyclic amines, providing access to chiral piperidines from linear precursors. nih.gov

Table of Stereoselective Synthesis Strategies

| Method | Description | Key Features |

|---|---|---|

| Diastereoselective | ||

| Chiral Auxiliary | A recoverable chiral molecule is temporarily attached to the substrate to direct a stereoselective reaction. wikipedia.orgwikipedia.org | High stereocontrol; requires additional steps for attachment and removal. wikipedia.orgresearchgate.net |

| Substrate Control | Inherent chirality in the starting material (e.g., from the chiral pool) dictates the stereochemistry of subsequent transformations. researchgate.net | Efficient use of existing chirality; relies on the availability of suitable starting materials. niscpr.res.in |

| Enantioselective | ||

| Asymmetric Catalysis | A small amount of a chiral catalyst (metal-based or organocatalyst) generates large quantities of an enantiomerically enriched product from a prochiral substrate. encyclopedia.pub | Highly atom-economical and efficient; catalyst development can be complex. snnu.edu.cnacs.org |

Derivatization and Functionalization of the Piperidine Ring

The functionalization of a pre-formed piperidine ring is a key strategy for creating diverse molecular architectures. The nitrogen atom and the carbon backbone offer multiple sites for modification.

The nitrogen atom of the piperidine ring is a nucleophilic center, making it a primary site for functionalization through alkylation and acylation reactions.

N-Alkylation: This common transformation involves the reaction of the piperidine nitrogen with an alkyl halide. The reaction typically proceeds in the presence of a base to neutralize the hydrogen halide formed. Common bases include potassium carbonate (K₂CO₃) in a solvent like dimethylformamide (DMF) or, for less reactive halides, a stronger base like sodium hydride (NaH). researchgate.net For instance, N-alkylation of piperidine with various alkyl bromides or iodides can be achieved in anhydrous acetonitrile. researchgate.net The slow addition of the alkyl halide is sometimes recommended to favor monoalkylation over the formation of quaternary ammonium (B1175870) salts. researchgate.net The choice of solvent can also be critical; for example, p-methoxybenzyl chloride, a highly reactive SN1 electrophile, may react with alcoholic solvents like ethanol, making a non-polar solvent like dichloromethane (DCM) a better choice. chemicalforums.com

N-Acylation: The introduction of an acyl group to the piperidine nitrogen forms a stable amide bond. This reaction is fundamental in medicinal chemistry and peptide synthesis. Standard peptide coupling reagents are highly effective for this purpose. Reagents such as 1-hydroxybenzotriazole (B26582) (HOBt) and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), when used as additives with carbodiimides like N,N'-diisopropylcarbodiimide (DIC), facilitate efficient acylation while suppressing racemization. researchgate.net These methods are applicable in both liquid-phase and solid-phase synthesis. researchgate.net Phenylglycinol-derived oxazolopiperidone lactams are also valuable intermediates, allowing for the stereocontrolled synthesis of N-acylpiperidine derivatives. researchgate.net

Table 1: Reagents for N-Alkylation and N-Acylation of Piperidines

| Transformation | Reagent Class | Specific Examples | Base/Additive | Typical Solvent |

| N-Alkylation | Alkyl Halide | Methyl iodide, Ethyl bromide, Benzyl chloride | K₂CO₃, NaH, KHCO₃ | Acetonitrile, DMF, DCM |

| N-Acylation | Acylating Agent | Carboxylic Acids, Acyl Chlorides | HOBt, HOAt, DCC, DIC | DMF, DCM |

N-methylation is a crucial modification in drug design, often influencing a molecule's potency, selectivity, and pharmacokinetic properties. In the synthesis of σ₁ receptor ligands, for example, 1-methylpiperidines demonstrated significantly higher receptor affinity and selectivity compared to analogs with a proton, tosyl, or ethyl group on the nitrogen. nih.govresearchgate.net

A classic and reliable method for the methylation of secondary amines like piperidine is the Eschweiler-Clarke reaction. This procedure uses formic acid and formaldehyde (B43269) to introduce the methyl group. nih.gov An adaptation of this method, employing formic acid-d₂ and unlabelled formaldehyde, provides a convenient route to introduce a monodeuterated methyl group (–CH₂D), which can be useful for mechanistic studies or as a tool in NMR analysis. nih.gov This reaction proceeds with high specificity and deuterium (B1214612) incorporation. nih.gov

The introduction of carboxylate and hydroxymethyl groups is essential for creating many biologically active piperidine derivatives. Pipecolic acid (piperidine-2-carboxylic acid) and its derivatives are common targets, often synthesized from chiral amino acid precursors. whiterose.ac.uk For example, organozinc chemistry has been used to create enantiomerically pure 2-substituted-5-methylenepiperidines from amino acids, which serve as precursors to various pipecolate derivatives. whiterose.ac.uk Similarly, piperidine-3-carboxylic acid analogs have been synthesized and investigated for potential anticonvulsant activity. ajchem-a.com

The hydroxymethyl group is readily accessible from the corresponding carboxylic acid or its ester derivative via reduction. A powerful reducing agent such as lithium aluminium hydride (LiAlH₄) is commonly used to convert a piperidine carboxylate ester into the corresponding hydroxymethylpiperidine. whiterose.ac.uk Palladium-catalyzed cyclization of optically active urethans has also been employed to generate chiral 2-functionalized piperidines that can be subsequently converted into derivatives like (+)-coniine and 2-hydroxymethylpiperidine. oup.com

Polyhydroxylated piperidines, often referred to as iminosugars or azasugars, are a significant class of compounds that frequently act as inhibitors of glycosidases and glycosyltransferases. nih.govrsc.org Their synthesis is an active area of research due to their therapeutic potential in treating diseases like diabetes, cancer, and viral infections. rsc.orgrsc.org

Several strategies exist for constructing these highly functionalized scaffolds. One common approach involves the diastereoselective dihydroxylation of unsaturated piperidine precursors. For example, the double bond in 1,2,3,6-tetrahydropyridine (B147620) derivatives can be functionalized using reagents like osmium tetroxide (OsO₄) under conditions such as those developed by Upjohn (catalytic OsO₄, NMO) or Donohoe (OsO₄, TMEDA), which can provide complementary diastereoselectivity. nih.gov

Another powerful strategy utilizes the "chiral pool," starting from readily available enantiopure materials like sugars. D-ribose, for instance, has been used as a precursor to synthesize various polyhydroxy piperidine azasugars. rsc.orgrsc.org A one-pot sequential lactam reduction/Joullié–Ugi reaction has also been developed as an attractive method for the synthesis of polyhydroxylated piperidine and pyrrolidine peptidomimetics from sugar-derived lactams. acs.org

Table 2: Selected Polyhydroxylated Piperidine Compounds and their Biological Relevance

| Compound Name | Key Structural Feature | Biological Target/Activity | Reference |

| Nojirimycin | 5-amino-5-deoxy-D-glucopyranose | Glycosidase inhibitor | rsc.org |

| Deoxynojirimycin (DNJ) | N-containing glucose analogue | Glycosidase inhibitor | rsc.org |

| Fagomine | 3,4-dihydroxy-5-(hydroxymethyl)piperidine | Glycosidase inhibitor | rsc.org |

| Isofagomine | (3R,4R,5R)-5-(hydroxymethyl)piperidine-3,4-diol | Potent glycosidase inhibitor | rsc.org |

Modern Methodologies for Efficient Piperidine Synthesis

While classical methods remain valuable, there is a continuous drive to develop more efficient, modular, and stereoselective routes to complex piperidines to accelerate drug discovery and development.

Modular synthesis refers to an approach where a complex molecule is assembled from distinct, interchangeable building blocks (modules). This strategy offers high flexibility and efficiency, allowing for the rapid generation of a library of related compounds.

A recently developed and powerful modular strategy for piperidine synthesis combines biocatalytic carbon-hydrogen (C-H) oxidation with radical cross-coupling. medhealthreview.comnews-medical.net This two-step process dramatically simplifies the construction of complex piperidines. In the first step, enzymes are used to precisely install hydroxyl groups at specific C-H bonds on the piperidine ring. The second step employs nickel electrocatalysis for a radical cross-coupling reaction, which efficiently forms new carbon-carbon bonds without the need for protecting groups or expensive precious metal catalysts like palladium. medhealthreview.comnews-medical.net This streamlined approach can reduce synthetic sequences from as many as 17 steps down to 2-5, enabling rapid access to high-value piperidines found in pharmaceuticals. medhealthreview.comnews-medical.net

Other modular approaches include gold-catalyzed cyclizations. For example, a one-pot synthesis of piperidin-4-ols has been developed via a sequence involving the gold-catalyzed cyclization of an N-homopropargyl amide, followed by chemoselective reduction and a spontaneous Ferrier rearrangement. nih.gov This method constitutes a highly flexible {[2+3]+1} annulation from readily available imines, propargyl Grignard reagents, and carboxylic acids. nih.gov Similarly, palladium-catalyzed cyclization reactions have been used for the modular synthesis of highly substituted piperazines and related heterocycles by coupling a propargyl unit with various diamine components, showcasing the power of transition metal catalysis in modular assembly. organic-chemistry.org

Integration of Biocatalysis and Radical Cross-Coupling in Piperidine Synthesis

A contemporary strategy in medicinal chemistry involves the synthesis of complex molecules with significant three-dimensional character to enhance interactions with biological targets. chemistryviews.orgmdpi.com Molecules with a higher fraction of sp³ hybridized carbons often exhibit improved physicochemical properties, such as solubility and stability, which are crucial for drug development. chemistryviews.orgnih.gov Historically, synthetic chemistry has favored the production of flat, sp²-rich structures, often using methods like electrophilic aromatic substitution followed by palladium-based cross-coupling. chemistryviews.orgnih.gov However, developing general strategies for the precise functionalization of three-dimensional saturated molecules like piperidines has been a more significant challenge. nih.govresearchgate.net

A novel approach addresses this challenge by combining the strengths of biocatalysis and radical cross-coupling to enable the rapid, modular, and enantioselective construction of complex piperidine frameworks. chemistryviews.orgnih.gov This methodology is conceptually analogous to the well-established functionalization of aromatic systems, where biocatalytic C-H oxidation serves a similar role to site-selective aromatic functionalization, and radical cross-coupling parallels the role of Pd-based couplings. nih.govchemrxiv.org

The process begins with the use of robust and scalable biocatalytic C-H oxidation to introduce hydroxyl groups onto readily available and inexpensive carboxylated piperidine precursors. chemistryviews.orgchemrxiv.org This enzymatic hydroxylation provides enantiopure hydroxyacid-containing piperidine derivatives, which are versatile intermediates for subsequent functionalization. chemrxiv.org The hydroxylated intermediates then undergo modern radical cross-coupling reactions, allowing for the modular assembly of highly substituted, stereochemically complex piperidines. chemistryviews.orgnih.gov

Key Research Findings:

A collaborative effort by researchers at Rice University and Scripps Research has demonstrated the efficacy of this integrated approach. chemistryviews.org Their work successfully merges enzymatic C-H oxidation with Ni-electrocatalytic decarboxylative cross-coupling to streamline the synthesis of valuable enantiopure piperidines. chemistryviews.org

Biocatalytic Hydroxylation:

The first key step involves the stereoselective hydroxylation of the piperidine ring. The research team employed several enzymes to achieve this transformation on different substrates. chemistryviews.org

For certain piperidine substrates, established enzymes such as trans-4-proline hydroxylase (trans-P4H) and an engineered proline-4-hydroxylase (P4H810) were utilized. chemistryviews.org

Notably, for the hydroxylation of 3-carboxylated piperidines, no suitable enzyme was previously known. The researchers identified ectoine 5-hydroxylase from Sphingopyxis alaskensis (SaEctD) as a capable catalyst for this specific and crucial transformation. chemistryviews.org

This enzymatic step provides scalable access to the key hydroxylated piperidine intermediates with high enantiopurity. chemrxiv.org

| Enzyme | Substrate Type | Function |

| trans-4-proline hydroxylase (trans-P4H) | 2-Carboxylated Piperidines | Catalyzes C-H oxidation to introduce a hydroxyl group. chemistryviews.org |

| Engineered proline-4-hydroxylase (P4H810) | 2-Carboxylated Piperidines | An engineered enzyme for C-H oxidation. chemistryviews.org |

| Ectoine 5-hydroxylase (SaEctD) | 3-Carboxylated Piperidines | Catalyzes the hydroxylation of previously challenging substrates. chemistryviews.org |

Radical Cross-Coupling:

The hydroxylated piperidine derivatives are then subjected to radical cross-coupling reactions. This allows for the introduction of a wide range of substituents with high control over stereochemistry. nih.gov

The primary method used is Ni-electrocatalytic decarboxylative cross-coupling . chemistryviews.org This reaction chemoselectively couples the hydroxypiperidines with partners like aryl iodides. chemistryviews.org

This strategy has been shown to simplify the synthesis of complex molecules. For instance, the synthesis of N-Boc-3-hydroxy-2-phenylpiperidine was achieved in a more direct and diastereoselective manner. chemistryviews.org

This combination of biocatalysis and radical chemistry represents a powerful and generalizable strategy for accessing complex molecular architectures, offering significant advantages for both medicinal and process chemists. nih.govresearchgate.net It streamlines the production of three-dimensional molecules, bypassing lengthy and often difficult synthetic sequences. chemistryviews.org

| Synthetic Stage | Method | Reagents/Catalysts | Purpose |

| Stage 1: Activation | Biocatalytic C-H Oxidation | Hydroxylase enzymes (e.g., SaEctD, trans-P4H) | Enantioselective introduction of a hydroxyl group onto the piperidine ring. chemistryviews.org |

| Stage 2: Functionalization | Radical Cross-Coupling | Ni-electrocatalysis, Aryl Iodides | Modular and diastereoselective installation of substituents via decarboxylative coupling. chemistryviews.org |

Advanced Spectroscopic and Chromatographic Techniques in the Analysis of Chiral Piperidine Derivatives

Determination of Enantiomeric Excess and Diastereomeric Ratio

The determination of enantiomeric excess (e.e.) and diastereomeric ratio (d.r.) is fundamental to characterizing chiral molecules. Since enantiomers possess identical physical properties in an achiral environment, specialized methods are required for their differentiation and quantification.

Nuclear Magnetic Resonance (NMR) with Chiral Resolving Agents

NMR spectroscopy can be a powerful tool for determining enantiomeric composition when a chiral resolving agent (CRA) is used. These agents interact with the enantiomers to form transient diastereomeric complexes, which have distinct NMR spectra. For instance, chiral crown ethers have been shown to induce enantiomeric discrimination in the ¹H and ¹³C NMR spectra of piperidines. nih.gov The amine group of the piperidine (B6355638) is protonated, and the resulting ammonium (B1175870) ion associates with the crown ether, leading to observable differences in the chemical shifts for the two enantiomers. nih.gov Another common agent is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), which can be used to derivatize the chiral amine, and the resulting diastereomeric amides can be distinguished by NMR. nih.gov

Chromatographic Methods

While detailed in the following section, chromatographic techniques, particularly chiral High-Performance Liquid Chromatography (HPLC), are the most common and accurate methods for determining enantiomeric excess. For diastereomers, which have different physical properties, separation and quantification can often be achieved using standard, non-chiral chromatography techniques. nih.gov

A significant challenge in the analysis of (3R)-3-(methoxymethyl)piperidine by HPLC with UV detection is its lack of a strong chromophore. To overcome this, a pre-column derivatization strategy is often employed. This involves reacting the piperidine with a reagent that introduces a UV-active group, such as para-toluenesulfonyl chloride (PTSC) or benzoyl chloride. google.comresearchgate.netnih.gov This not only allows for sensitive UV detection but can also enhance the chiral recognition on the stationary phase.

Chromatographic Separation of Stereoisomers (e.g., Chiral HPLC, Chiral GC)

Chromatography is the cornerstone for the preparative separation and analytical quantification of stereoisomers. The choice between gas chromatography (GC) and liquid chromatography (HPLC) depends on the volatility and thermal stability of the analyte.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely used technique that relies on a chiral stationary phase (CSP) to differentiate between enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for a broad range of racemic compounds. windows.net For piperidine derivatives, derivatization is often necessary prior to analysis. A validated chiral HPLC method was developed for piperidin-3-amine, a structurally related compound, which involved pre-column derivatization with PTSC. nih.gov The resulting sulfonamides were then separated on a Chiralpak AD-H column, achieving a resolution greater than 4.0 between the enantiomers. nih.gov

The table below summarizes typical conditions that can be adapted for the analysis of derivatized this compound enantiomers, based on established methods for similar compounds. google.comnih.gov

| Parameter | Condition 1 | Condition 2 |

| Derivative | p-Toluenesulfonyl | Benzoyl |

| Column | Chiralpak AD-H | ChromTech CHIRAL-AGP |

| Mobile Phase | 0.1% Diethylamine in Ethanol | 0.015mol/L Phosphate buffer - Acetonitrile (98:2) |

| Flow Rate | 0.5 mL/min | 0.8 mL/min |

| Detection | UV at 228 nm | UV at 254 nm |

| Resolution (Rs) | > 4.0 | Baseline Separation |

| This table presents example conditions based on published methods for structurally similar piperidine derivatives and may require optimization for this compound. |

Chiral Gas Chromatography (GC)

Chiral GC is suitable for analyzing volatile and thermally stable compounds. The separation is achieved using capillary columns coated with a chiral stationary phase, commonly a derivatized cyclodextrin (B1172386). gcms.cz The addition of these cyclodextrin macromolecules to common stationary phases provides the necessary selectivity for enantiomeric separation. gcms.cz While direct analysis of this compound might be possible, derivatization is often performed to improve volatility and peak shape.

| Chiral GC Stationary Phase Examples |

| Permethylated beta-cyclodextrin |

| Hydroxypropyl beta-cyclodextrin |

| Diacetyl-tert-butyl-silyl beta-cyclodextrin |

| This table lists common types of chiral stationary phases used in gas chromatography for the separation of enantiomers. gcms.cz |

Spectroscopic Characterization for Structural Elucidation (e.g., NMR, Mass Spectrometry)

Once a stereochemically pure compound is obtained, its structure must be unequivocally confirmed. NMR and mass spectrometry are the primary techniques used for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the connectivity of atoms in the molecule. The spectrum of this compound would be expected to show characteristic signals for the piperidine ring protons and carbons, as well as the methoxymethyl substituent. Based on data from piperidine and its simple derivatives, the expected chemical shifts can be predicted. hmdb.cachemicalbook.com

Predicted NMR Data for this compound The following table contains predicted chemical shift (δ) values in ppm. Actual experimental values may vary based on solvent and other conditions.

| ¹H NMR (Predicted) | Chemical Shift (ppm) | Multiplicity | Integration |

| Piperidine Ring Protons | ~1.5 - 3.1 | m | 9H |

| -OCH₃ Protons | ~3.3 | s | 3H |

| -CH₂-O- Protons | ~3.4 - 3.6 | m | 2H |

| N-H Proton | Variable | br s | 1H |

| ¹³C NMR (Predicted) | Chemical Shift (ppm) |

| Piperidine C2, C6 | ~45 - 55 |

| Piperidine C4, C5 | ~24 - 30 |

| Piperidine C3 | ~35 - 45 |

| -OCH₃ Carbon | ~59 |

| -CH₂-O- Carbon | ~75 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound and can offer structural clues from its fragmentation pattern. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, which can be used to confirm the elemental formula of the molecule. For a related chiral piperidine derivative, HRMS was used to confirm its composition by matching the experimentally found mass to the calculated mass to within a few parts per million. rsc.org

Example of HRMS Data Interpretation

| Parameter | Value |

| Compound | This compound |

| Formula | C₇H₁₅NO |

| Calculated Mass [M+H]⁺ | 130.1232 |

| Found Mass [M+H]⁺ | An experimental value close to the calculated mass would be expected. |

Role in Medicinal Chemistry and Drug Discovery Research As a Chiral Building Block

Application in the Construction of Bioactive Molecules

The defined stereochemistry of (3R)-3-(methoxymethyl)piperidine makes it a sought-after starting material or intermediate in the synthesis of complex, biologically active molecules. Chiral piperidine (B6355638) scaffolds are fundamental components in a vast number of pharmaceuticals. researchgate.net The synthesis of these molecules often leverages chiral building blocks to ensure the final product is enantiomerically pure, which is critical as different enantiomers of a drug can have vastly different pharmacological activities. The use of pre-defined chiral fragments like this compound streamlines the synthetic process, avoiding costly and often difficult chiral resolution or asymmetric synthesis steps later in the sequence. rsc.orgelsevierpure.com

Chiral Piperidine Derivatives as Pharmacophores in Drug Design

The chiral piperidine moiety often serves as a key pharmacophore—the essential structural feature responsible for a drug's biological activity. researchgate.net Incorporating a chiral piperidine scaffold can significantly influence a molecule's properties in several beneficial ways researchgate.net:

Modulating Physicochemical Properties: The saturated ring can improve properties like solubility and lipophilicity.

Enhancing Biological Activity and Selectivity: The rigid, three-dimensional structure allows for precise orientation of substituents to fit into the binding pockets of target proteins, enhancing potency and selectivity. researchgate.net

Improving Pharmacokinetic Profiles: The metabolic stability of the piperidine ring can lead to better absorption, distribution, metabolism, and excretion (ADME) properties.

The methoxymethyl substituent at the C-3 position can act as a hydrogen bond acceptor and introduce a specific vector out of the piperidine ring, further refining the molecule's interaction with its biological target.

Contribution to 3D Shape and Conformational Control in Ligand Design

In modern drug discovery, particularly in fragment-based drug discovery (FBDD), there is a strong emphasis on moving away from flat, two-dimensional molecules to more complex three-dimensional structures. nih.govwhiterose.ac.ukrsc.org Saturated heterocyclic rings like piperidine are ideal for this purpose. The chair-like conformation of the piperidine ring allows substituents to be placed in well-defined axial or equatorial positions.

Utilization in Structure-Activity Relationship (SAR) Studies of Piperidine Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to the process of optimizing a lead compound into a drug candidate. oncodesign-services.comdrugdesign.org These studies involve systematically modifying the structure of a molecule and assessing how these changes affect its biological activity. nih.gov this compound and related chiral piperidines are used in SAR studies to probe the importance of stereochemistry and the nature of the substituent at the 3-position. nih.gov

For example, researchers might synthesize a series of analogs where:

The stereochemistry is inverted from (R) to (S) to determine if the target has a stereospecific binding preference.

The methoxymethyl group is replaced with other groups (e.g., hydroxyl, amino, larger alkyl groups) to understand the steric and electronic requirements of the binding pocket.

The position of the substituent is moved from C-3 to C-2 or C-4 of the piperidine ring.

These systematic modifications help to build a detailed map of the molecular interactions between the drug and its target, guiding the design of more potent and selective compounds. researchgate.net

Function as Chemical Intermediates in Pharmaceutical Synthesis

This compound serves as a key chemical intermediate in the multi-step synthesis of various pharmaceutical agents. Its pre-defined chirality and functional group handle make it a valuable precursor for constructing more complex molecular architectures.

The piperidine core is the central scaffold of fentanyl and its highly potent analgesic analogs. nih.gov The synthesis of these compounds relies on piperidine-based intermediates. While the most common precursors for illicit fentanyl synthesis are N-phenethyl-4-piperidone (NPP) and 4-anilino-N-phenethylpiperidine (ANPP), the design of novel fentanyl analogs for research and potential therapeutic use involves the modification of the piperidine ring. ussc.govunodc.org The introduction of substituents, such as the methoxymethyl group in this compound, onto the piperidine ring is a strategy used by medicinal chemists to alter the pharmacological profile, potentially leading to compounds with different potencies or side-effect profiles. ussc.gov The synthesis of such analogs often starts from a substituted piperidine like this compound, which is then elaborated through several steps to yield the final 4-anilidopiperidine structure.

Table 1: Key Precursors in Fentanyl Synthesis

| Precursor Name | Role in Synthesis |

|---|---|

| N-Phenethyl-4-piperidone (NPP) | A common starting material for several fentanyl synthesis routes. unodc.org |

| 4-Anilino-N-phenethylpiperidine (ANPP) | An immediate precursor to fentanyl. ussc.gov |

| Norfentanyl | An intermediate that is alkylated to produce fentanyl. dea.gov |

This table is interactive. Click on the headers to sort.

Chiral piperidine derivatives are crucial components of many enzyme inhibitors.

DPP-4 Inhibitors: Dipeptidyl peptidase-4 (DPP-4) inhibitors are a class of oral medications for type 2 diabetes. Several highly successful drugs in this class, known as "gliptins," feature a chiral aminopiperidine moiety as a key pharmacophore that interacts with the enzyme's active site. nih.gov For instance, the drug Alogliptin contains a (3R)-aminopiperidine unit. researchgate.net The synthesis of such inhibitors often involves chiral piperidine intermediates. While (3R)-3-aminopiperidine is the direct component, it can be synthesized from other functionalized piperidines, and building blocks like this compound represent a potential synthetic precursor through functional group interconversion. The use of such chiral intermediates is a common strategy in the synthesis of various DPP-4 inhibitors. mdpi.comresearchgate.net

BRD4 Inhibitors: Bromodomain-containing protein 4 (BRD4) is an epigenetic reader protein and a major therapeutic target in oncology and inflammatory diseases. nih.gov Many BRD4 inhibitors have been developed, and their structures often incorporate heterocyclic scaffolds designed to mimic the acetylated lysine (KAc) histone residue that binds to the bromodomain. nih.gov The piperidine ring, with its ability to present substituents in defined 3D space, is a useful scaffold for designing new BRD4 inhibitors. While many known inhibitors use other scaffolds, the principles of ligand design suggest that chiral building blocks like this compound could be incorporated to create novel inhibitors with improved properties, such as selectivity for the first bromodomain (BD1) over the second (BD2). nih.gov

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Alogliptin |

| Fentanyl |

| N-phenethyl-4-piperidone (NPP) |

| 4-anilino-N-phenethylpiperidine (ANPP) |

| Norfentanyl |

Building Blocks for MCR4 Agonists

The melanocortin-4 receptor (MC4R) is a crucial target in the development of treatments for obesity and sexual dysfunction. The design of agonists for this receptor often involves the incorporation of specific structural motifs to ensure high affinity and selectivity. While direct evidence of this compound in the synthesis of MCR4 agonists is not extensively documented in publicly available research, the broader class of chiral piperidine scaffolds is of significant interest in this area.

A patent for melanocortin MCR4 agonists describes a class of piperidinoylpyrrolidine compounds. google.com This highlights the general utility of the piperidine core in constructing molecules that interact with the MC4 receptor. The chirality and substitution at the 3-position of the piperidine ring, such as the methoxymethyl group in this compound, can play a critical role in establishing the correct three-dimensional orientation for optimal receptor binding and activation. The design of such agonists often relies on creating a scaffold that mimics the pharmacophore of endogenous ligands. The specific stereochemistry of this compound makes it a valuable starting material for introducing a defined chiral center into potential drug candidates targeting MC4R.

| Compound Class | Target Receptor | Relevance of Piperidine Scaffold |

| Piperidinoylpyrrolidines | Melanocortin-4 Receptor (MC4R) | The piperidine ring forms a core structural element for agonist activity. google.com |

Applications in Antibacterial Compound Synthesis

The emergence of antibiotic-resistant bacteria necessitates the development of novel antibacterial agents. Piperidine derivatives have been a fruitful area of research in the discovery of new antimicrobial compounds. The chiral nature of this compound can be advantageous in the synthesis of antibacterials, as stereochemistry often plays a critical role in biological activity.

Research into novel antibacterial translation inhibitors has focused on 3,5-diamino-piperidine derivatives that act as aminoglycoside mimetics. nih.gov These compounds target the bacterial ribosome, a well-validated target for antibiotics. The synthesis of such highly substituted piperidines often requires chiral building blocks to control the stereochemistry of the final molecule. While the direct use of this compound in the synthesis of these specific 3,5-diamino-piperidine derivatives is not explicitly detailed, its structural features make it a plausible precursor or fragment for creating analogs with potentially improved properties. The methoxymethyl group could influence the compound's solubility and pharmacokinetic profile, which are critical parameters for effective antibacterial drugs.

Furthermore, various studies have demonstrated the antibacterial activity of new piperidine-substituted oxazolidinones and other piperidine derivatives against a range of bacterial strains. researchgate.netbiointerfaceresearch.comacademicjournals.orgresearchgate.netnih.gov The synthesis of these compounds often involves the introduction of a piperidine moiety to a core pharmacophore. The use of a chiral, substituted piperidine like this compound could lead to the development of new antibacterial candidates with enhanced potency and selectivity.

| Antibacterial Compound Class | Mechanism of Action | Potential Role of this compound |

| 3,5-diamino-piperidine derivatives | Inhibition of bacterial translation | Chiral precursor for controlling stereochemistry. nih.gov |

| Piperidine-substituted oxazolidinones | Varies depending on the core structure | Introduction of a chiral, functionalized piperidine moiety. nih.gov |

Catalysis Research Involving Piperidine Derivatives

Piperidine and its derivatives are not only building blocks for larger molecules but can also function as organocatalysts in various chemical transformations. The basic nitrogen atom of the piperidine ring can act as a nucleophile or a Brønsted base to catalyze reactions. The chirality present in derivatives like this compound makes them attractive candidates for asymmetric catalysis, where the goal is to produce a single enantiomer of a chiral product.

While specific studies detailing the use of this compound as a catalyst are limited, the broader class of chiral piperidines has been explored in organocatalysis. For instance, chiral piperidines can be employed in Michael additions, aldol reactions, and other carbon-carbon bond-forming reactions to induce enantioselectivity. The substituent at the 3-position, in this case, the methoxymethyl group, can influence the steric environment around the catalytic nitrogen atom, thereby affecting the stereochemical outcome of the reaction.

Research has also focused on the catalytic enantioselective synthesis of 3-substituted piperidines themselves, utilizing transition metal catalysts with chiral ligands. nih.govsnnu.edu.cnorganic-chemistry.orgnih.gov This underscores the importance of accessing enantiomerically pure piperidine derivatives for various applications, including their potential use as chiral catalysts. The development of efficient synthetic routes to compounds like this compound is therefore crucial for advancing their application in catalysis.

| Catalysis Application | Role of Piperidine Derivative | Key Feature of this compound |

| Asymmetric Organocatalysis | Chiral base or nucleophilic catalyst | Pre-existing chirality for inducing enantioselectivity. |

| Ligand in Metal Catalysis | Chiral ligand for transition metals | Defined stereochemistry to control the reaction outcome. |

Development of Compound Libraries based on Piperidine Scaffolds for Drug Discovery

Compound libraries are essential tools in modern drug discovery, allowing for the high-throughput screening of thousands of molecules to identify new drug leads. The piperidine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a common motif found in a large number of biologically active compounds and approved drugs. enamine.netugent.be Therefore, the synthesis of compound libraries based on the piperidine ring is a widely used strategy in the pharmaceutical industry.

The development of these libraries often involves a diversity-oriented synthesis (DOS) approach, where a common scaffold is elaborated with a variety of substituents to generate a diverse collection of molecules. nih.govresearchgate.netbroadinstitute.org Chiral building blocks like this compound are highly valuable in this context as they allow for the creation of libraries with defined stereochemistry. The introduction of stereochemical diversity can be critical for identifying potent and selective ligands for biological targets.

The synthesis of piperidine-based libraries can be achieved through various synthetic strategies, including multi-component reactions and solid-phase synthesis. These methods enable the rapid generation of a large number of analogs for biological screening. The use of a pre-functionalized chiral building block like this compound provides a starting point for creating libraries of 3-substituted piperidines with diverse functionalities. The methoxymethyl group can also serve as a handle for further chemical modifications. The exploration of such libraries can lead to the discovery of novel compounds with a wide range of therapeutic applications. researchgate.netrsc.orgwhiterose.ac.ukthieme-connect.com

| Library Type | Synthetic Strategy | Advantage of Using this compound |

| Focused Library | Target-oriented synthesis | Introduction of a specific chiral element for a known target. |

| Diversity-Oriented Library | Divergent synthesis from a common scaffold | Creation of a collection of stereochemically defined, diverse molecules. nih.govresearchgate.netbroadinstitute.org |

Theoretical and Computational Studies of Chiral Methoxymethyl Substituted Piperidines

Quantum Chemical Calculations for Conformational Analysis and Stereoselectivity

Conformational analysis through quantum chemistry allows for the determination of the relative energies of these different conformers. For substituted piperidines, the chair conformation is generally the most stable. However, the preference for the substituent to occupy an axial or equatorial position is influenced by a delicate balance of steric and electronic effects. In the case of 1-phenylpiperidin-4-one (B31807), a related cyclic ketone, computational studies have shown the co-existence of chair-equatorial, chair-axial, and twist conformers in the gas phase. osti.gov These calculations, when correlated with experimental data from techniques like gas electron diffraction, provide a detailed picture of the conformational equilibrium. osti.gov

Furthermore, quantum chemical calculations are vital for understanding and predicting stereoselectivity in reactions involving chiral piperidines. For instance, in the synthesis of positional analogues of methylphenidate, the choice of catalyst and protecting groups on the piperidine (B6355638) nitrogen can direct the functionalization to specific positions (C2, C3, or C4) with high stereoselectivity. nih.govresearchgate.net Computational models can elucidate the transition state structures and energy barriers that govern these selective transformations. nih.gov

Density Functional Theory (DFT) has become a workhorse in computational chemistry for studying systems of the size and complexity of substituted piperidines. rsc.org DFT methods offer a favorable balance between computational cost and accuracy, making them well-suited for calculating molecular structures, energies, and properties.

In piperidine research, DFT has been extensively applied to:

Determine Conformational Preferences: DFT calculations can accurately predict the relative stabilities of different chair and boat conformers and the equatorial versus axial preference of substituents. For instance, studies on 1-phenylpiperidin-4-one using the B3LYP-D3 functional have successfully predicted the equilibrium ratios of its conformers. osti.gov

Analyze Electronic Effects: DFT is used to investigate how substituents influence the electronic structure of the piperidine ring. This includes phenomena like the anomeric effect, which can stabilize certain conformations. A DFT study on cyclopentadiene-substituted piperidines revealed how the anomeric effect can induce aromaticity. rsc.org

Predict Spectroscopic Properties: Calculated properties such as NMR chemical shifts and vibrational frequencies from DFT can be compared with experimental spectra to confirm the structure and conformation of synthesized piperidine derivatives.

Elucidate Reaction Mechanisms: DFT is instrumental in mapping the potential energy surfaces of chemical reactions, identifying transition states, and calculating activation energies. This is crucial for understanding the stereochemical outcome of reactions used to synthesize complex piperidines. researchgate.net For example, DFT studies have been used to investigate the C-H functionalization of pyrrolidine (B122466) derivatives, a related heterocyclic system, providing insight into why certain carbenes favor C-H insertion over cyclopropanation. acs.orgacs.org

The table below presents a hypothetical comparison of relative energies for different conformers of a 3-substituted piperidine, as would be typically determined by DFT calculations.

| Conformer of 3-substituted Piperidine | Substituent Position | Relative Energy (kcal/mol) |

| Chair | Equatorial | 0.00 (most stable) |

| Chair | Axial | 1.5 - 2.5 |

| Twist-Boat | - | 4.0 - 6.0 |

Note: The exact energy values are illustrative and depend on the specific substituent and the level of theory used.

Molecular Modeling for Ligand-Target Interactions in Drug Discovery

The chiral nature of (3R)-3-(methoxymethyl)piperidine makes it a valuable scaffold in drug discovery, where stereochemistry is critical for selective binding to biological targets like receptors and enzymes. thieme-connect.com Molecular modeling techniques, particularly molecular docking and molecular dynamics (MD) simulations, are essential for predicting and analyzing how these molecules interact with protein binding sites. nih.gov

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. This allows researchers to visualize potential binding modes and identify key interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges, that contribute to binding affinity. nih.govresearchgate.net For example, in the discovery of sigma-1 receptor (S1R) ligands, docking studies revealed that piperidine derivatives form a crucial salt bridge with the Glu172 residue in the receptor's binding pocket. nih.govrsc.org

Following docking, molecular dynamics simulations can be employed to study the stability of the ligand-protein complex over time. researchgate.netrsc.org MD simulations provide a dynamic view of the interactions, revealing how the ligand and protein adapt to each other and the role of solvent molecules. These simulations can help refine the binding poses predicted by docking and provide a more accurate estimation of binding free energies. nih.gov

The insights gained from these modeling studies are invaluable for structure-activity relationship (SAR) analysis and for the rational design of new, more potent, and selective drug candidates. By understanding how the (3R)-methoxymethyl)piperidine scaffold fits into a binding site, medicinal chemists can make targeted modifications to improve its pharmacological properties. nih.gov

Understanding Reaction Mechanisms and Transition States through Computational Chemistry

Computational chemistry provides a powerful lens for examining the detailed mechanisms of chemical reactions used to synthesize and modify chiral piperidines. By calculating the energies of reactants, intermediates, transition states, and products, chemists can construct a comprehensive energy profile for a reaction pathway. researchgate.net

This is particularly important for understanding the origins of regio- and stereoselectivity. For instance, in the rhodium-catalyzed C-H functionalization of piperidines, computational studies can explain why a particular catalyst favors reaction at one position over another and why one stereoisomer is formed preferentially. nih.govresearchgate.net These studies often involve locating the transition state structure for each possible reaction pathway and comparing their activation energies. The pathway with the lowest energy barrier will be the one that is kinetically favored.

DFT calculations are frequently used to model these complex reaction pathways. For example, the mechanism of the SNAr reaction between dinitropyridine derivatives and piperidine has been studied computationally to understand the formation and decomposition of the Meisenheimer complex intermediate. researchgate.net Similarly, computational studies have been crucial in understanding the chemo- and enantioselectivity of rhodium-catalyzed asymmetric additions to access enantioenriched 3-substituted piperidines. acs.org The development of new synthetic methods, such as the dearomatization/borylation of pyridines to access chiral piperidines, also benefits from computational analysis to elucidate the reaction mechanism and rationalize the observed stereochemical outcomes. acs.org

The following table outlines the typical steps in a computational study of a reaction mechanism:

| Computational Step | Purpose |

| Geometry Optimization | Find the lowest energy structure for reactants, products, and intermediates. |

| Transition State Search | Locate the highest energy point (saddle point) along the reaction coordinate. |

| Frequency Calculation | Confirm that optimized structures are true minima or transition states and calculate zero-point vibrational energies and thermal corrections. |

| Intrinsic Reaction Coordinate (IRC) | Verify that the transition state correctly connects the reactant and product. |

By applying these computational techniques, chemists can gain a deeper, molecular-level understanding of the factors that control chemical reactivity and selectivity in the synthesis of complex molecules like this compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3R)-3-(methoxymethyl)piperidine, and how can racemization be minimized during synthesis?

- Methodology : The compound can be synthesized via mixed anhydride methods using chiral catalysts. For example, N-methylpiperidine has been employed as a tertiary amine base to reduce racemization in peptide synthesis, which can be adapted for stereochemical control in piperidine derivatives . Reaction conditions (e.g., low temperature, inert atmosphere) and chiral auxiliaries (e.g., tert-butyl sulfinamide) are critical for preserving enantiomeric purity.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- FTIR/FT-Raman : Identify functional groups (e.g., methoxymethyl C-O stretch at ~1100 cm⁻¹, piperidine ring vibrations).

- NMR : Use - and -NMR to confirm stereochemistry and substituent positions.

- UV-Vis : Monitor electronic transitions if conjugated systems are present.

Computational tools like density functional theory (DFT) can validate experimental spectra .

Q. How can researchers ensure compound identity when commercial sources lack analytical data?

- Methodology : Perform orthogonal characterization (e.g., HRMS for exact mass, chiral HPLC for enantiopurity). Cross-reference with published synthetic protocols and spectral databases (e.g., PubChem, NIST Chemistry WebBook) .

Advanced Research Questions

Q. How can enantiomeric purity of this compound be quantified, and what are common pitfalls in chiral resolution?

- Methodology :

- Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralpak®) with polar organic mobile phases.

- Circular Dichroism (CD) : Confirm absolute configuration.

- Pitfalls : Column degradation, solvent impurities, and improper sample preparation can skew results. Validate methods with known standards .

Q. What strategies are recommended for scaling up this compound synthesis while maintaining stereochemical integrity?

- Methodology : Optimize catalytic systems (e.g., asymmetric hydrogenation with Ru-BINAP complexes) and use continuous-flow reactors to enhance reproducibility. Monitor intermediates via in-line FTIR to detect racemization early .

Q. How can computational methods predict the metabolic fate of this compound in pharmacological studies?

- Methodology :

- In Silico Tools : Use ADMET predictors (e.g., SwissADME) to estimate metabolic sites (e.g., methoxymethyl demethylation).

- HRMS : Validate predicted metabolites in vitro (e.g., liver microsomes) with high-resolution mass spectrometry .

Q. What experimental designs are effective for studying the compound’s interaction with biological targets (e.g., 5-HT receptors)?

- Methodology :

- Binding Assays : Radioligand displacement (e.g., -LSD for 5-HT receptors) with HEK293 cells expressing human receptors.

- Functional Assays : Measure cAMP accumulation or calcium flux via FLIPR®. Include positive controls (e.g., (+)-OSU 6162) and validate selectivity against related receptors .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.